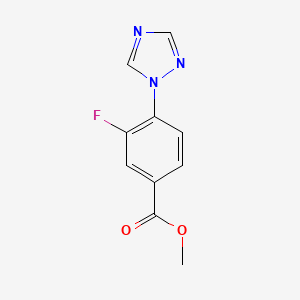
2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. They often serve as ligands for various receptors and have been studied for their potential use in imaging and treatment of diseases such as cancer and neurological disorders.
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives can involve several steps, including acylation, Claisen rearrangement, and Fries rearrangement. For instance, the synthesis of related compounds has been achieved through direct acylation reactions , Claisen rearrangement of O-allyl ethers derived from o-vanillic acid , and microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . These methods highlight the versatility and adaptability of synthetic approaches for creating fluorinated benzamide analogs.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. X-ray crystallography provides detailed information on the solid-state properties and intermolecular interactions , while NMR spectroscopy can reveal the conformations of the compounds and the dynamics of amide rotation . Vibrational spectroscopic studies, including FT-IR and FT-Raman, can be used to analyze the vibrational wavenumbers and assignments, offering insights into the molecular structure and bonding .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including proton transfer and intramolecular charge transfer. The presence of a fluorine atom can influence the reactivity and selectivity of these compounds. For example, the ESIPT process can induce fluorescence effects, as observed in related compounds . Additionally, the introduction of fluorine onto side chains can pose challenges but also enhance the potency of the compounds as ligands for receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamide derivatives are influenced by their molecular structure and substituents. The presence of fluorine can affect the lipophilicity, polarity, and hydrogen bonding capacity of the molecules. These properties are crucial for the interaction with biological targets and can be tailored for specific applications, such as imaging the sigma2 receptor status of solid tumors with PET . Theoretical studies, such as DFT calculations, can provide further understanding of the properties and behavior of these compounds .
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
2-Fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide and its derivatives have applications in amyloid imaging for Alzheimer's disease. PET amyloid imaging, using radioligands developed from such compounds, has shown significant promise in understanding the pathophysiological mechanisms of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. Studies have observed a robust difference in PIB retention between mild Alzheimer's patients and controls, suggesting the potential of these compounds in diagnostics and monitoring of disease progression (Nordberg, 2007).
Practical Synthesis for Pharmaceutical Applications
The compound 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of fluoro-containing compounds in pharmaceutical synthesis. The development of a practical pilot-scale method for its preparation highlights the significant role of fluoro-containing intermediates in the synthesis of complex pharmaceuticals. This approach underlines the broader implications of fluoro-containing compounds like 2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide in drug development and manufacturing (Qiu et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDANIISDUFJJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)
![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)
![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

